molecular formula C7H13ClO2 B083644 Methyl 6-chlorohexanoate CAS No. 14273-89-3

Methyl 6-chlorohexanoate

Cat. No.: B083644
CAS No.: 14273-89-3
M. Wt: 164.63 g/mol
InChI Key: RZYHYFOTLPEKJO-UHFFFAOYSA-N
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Description

Methyl 6-chlorohexanoate is an organic compound with the molecular formula C7H13ClO2 It is a chlorinated ester, specifically a methyl ester of 6-chlorohexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to 6-chlorohexanoic acid and methanol in the presence of aqueous acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 6-hydroxyhexanoate or 6-aminohexanoate.

    Reduction: 6-chlorohexanol.

    Hydrolysis: 6-chlorohexanoic acid and methanol.

Scientific Research Applications

Methyl 6-chlorohexanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 6-chlorohexanoate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis, while the chlorine atom can participate in substitution reactions. These reactions can lead to the formation of various products that may interact with biological molecules or serve as intermediates in chemical synthesis.

Comparison with Similar Compounds

    Methyl 6-bromohexanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 6-iodohexanoate: Contains an iodine atom instead of chlorine.

    Methyl 6-fluorohexanoate: Contains a fluorine atom instead of chlorine.

Uniqueness: Methyl 6-chlorohexanoate is unique due to the specific reactivity of the chlorine atom, which is less reactive than bromine and iodine but more reactive than fluorine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Properties

IUPAC Name

methyl 6-chlorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHYFOTLPEKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162144
Record name Methyl 6-chlorohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-89-3
Record name Hexanoic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14273-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chlorohexanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-chlorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162144
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Record name Methyl 6-chlorohexanoate
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Record name METHYL 6-CHLOROHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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